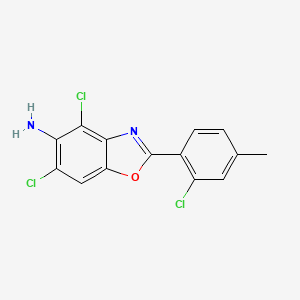
4,6-dichloro-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen in their ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction. This method utilizes the electron-deficient nature of the benzoxazole ring to facilitate the substitution of chlorine atoms with nucleophiles under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
4,6-Dichloro-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted benzoxazoles, which can have varying functional groups depending on the reagents used.
科学研究应用
4,6-Dichloro-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4,6-dichloro-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
相似化合物的比较
Similar Compounds
2,4-Dichloro-6-phenylpyrimidine: Similar in structure but with a pyrimidine ring instead of a benzoxazole ring.
2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Another related compound with different substituents and a pyrimidine ring.
Uniqueness
4,6-Dichloro-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups
属性
分子式 |
C14H9Cl3N2O |
|---|---|
分子量 |
327.6 g/mol |
IUPAC 名称 |
4,6-dichloro-2-(2-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C14H9Cl3N2O/c1-6-2-3-7(8(15)4-6)14-19-13-10(20-14)5-9(16)12(18)11(13)17/h2-5H,18H2,1H3 |
InChI 键 |
JTZIAIMNVJWDGK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


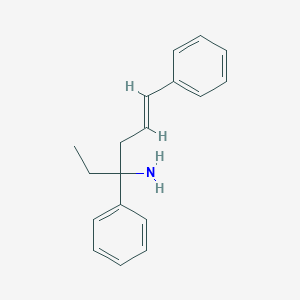
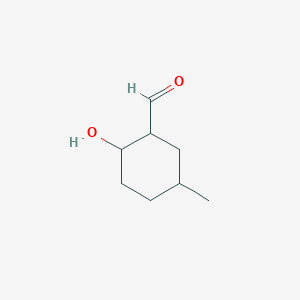
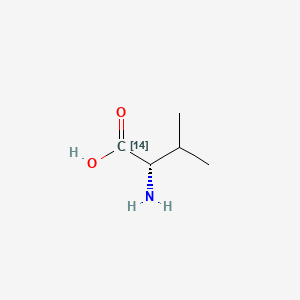
![25,27-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B13813252.png)
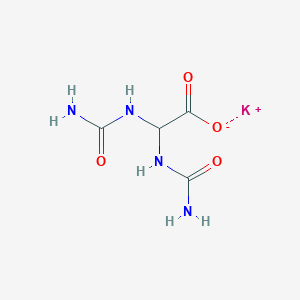
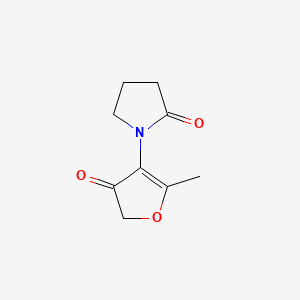
![9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B13813283.png)
![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzen-esulphonate](/img/structure/B13813284.png)

![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)
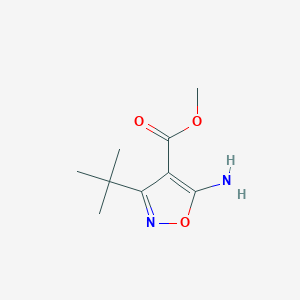

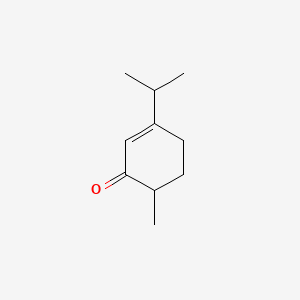
![(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B13813316.png)
